tert-Butyl 2-amino-2-methylpropanoate
Overview
Description
tert-Butyl 2-amino-2-methylpropanoate: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-amino-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-2-methylpropanoate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in drug development. It is investigated for its role in the synthesis of pharmaceutical compounds and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
tert-Butylamine: Similar in structure but lacks the ester group.
tert-Butyl 2-methylpropanoate: Similar but lacks the amino group.
2-Amino-2-methylpropanoic acid: Similar but lacks the tert-butyl group.
Uniqueness: tert-Butyl 2-amino-2-methylpropanoate is unique due to the presence of both the tert-butyl group and the amino group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Biological Activity
tert-Butyl 2-amino-2-methylpropanoate, also known as tert-butyl glycine ester, is an organic compound with the molecular formula C8H17NO2. It serves as a significant building block in organic synthesis and has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and enzyme studies.
Chemical Structure and Properties
- Molecular Formula : C8H17NO2
- CAS Number : 4512-32-7
- Physical Appearance : Typically appears as a white to light-yellow powder or crystals.
- Molecular Weight : 159.23 g/mol
The compound features a tert-butyl group, an amino group, and an ester functionality, which contribute to its unique chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target proteins, influencing their activity. The steric hindrance provided by the tert-butyl group can also modulate the compound's reactivity and interactions with biological molecules.
Enzyme Interactions
Research indicates that this compound is utilized in studies examining enzyme interactions and metabolic pathways. It acts as a model compound to understand how similar molecules behave in biological systems. Its structure allows it to participate in various enzymatic reactions, making it a valuable tool in biochemical research.
Antimicrobial Properties
Certain derivatives of this compound have exhibited antimicrobial activity against various pathogens. This suggests potential applications in developing antimicrobial agents or studying microbial resistance mechanisms .
Asymmetric Catalysis
The compound's chiral center enables its use in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure pharmaceuticals. By acting as a ligand for metal catalysts, it influences reaction pathways to favor the formation of one enantiomer over another .
Research Findings and Case Studies
Study | Findings |
---|---|
Enzyme Interaction Study | Demonstrated that this compound enhances the activity of specific enzymes involved in metabolic pathways. |
Antimicrobial Activity Assessment | Found that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria. |
Asymmetric Synthesis Research | Highlighted the compound's role as a ligand in promoting enantioselectivity in catalytic reactions. |
Applications in Medicinal Chemistry
The potential applications of this compound extend into medicinal chemistry. Its derivatives are being investigated for their roles in drug development, particularly as precursors for active pharmaceutical ingredients (APIs). The compound's unique properties make it suitable for synthesizing complex molecules with specific biological activities .
Properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYCJILORYVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427204 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4512-32-7 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.